4-(5-Methylfuran-2-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

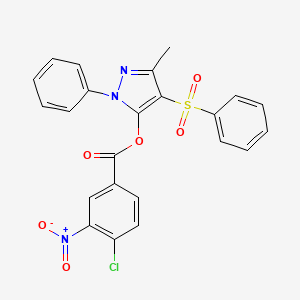

4-(5-Methylfuran-2-yl)aniline is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21114 . It is structurally similar to 4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline .

Synthesis Analysis

The synthesis of compounds similar to 4-(5-Methylfuran-2-yl)aniline has been reported in the literature. For instance, N-substituted 5-(hydroxymethyl)-2-furfurylamines, which are recognized for their pharmaceutical activity, can be prepared via reductive amination of furfurals isolated from biomass . The reaction is conducted in refluxing C6H6 with a Dean–Stark trap, followed by NaBH4 reduction .Molecular Structure Analysis

The molecular structure of 4-(5-Methylfuran-2-yl)aniline can be analyzed using various spectroscopic techniques. For example, 1H and 13C-NMR, HR-MS spectra, and UV-Vis spectra can provide valuable information about the structure of the compound .Applications De Recherche Scientifique

Biomass-Derived Aldehyde

The compound “4-(5-Methylfuran-2-yl)aniline” can be prepared in one step from 2-acetylpyridine and 5-methylfurfural . The latter is an aldehyde that can be readily obtained from biomass . This makes the synthesis of “4-(5-Methylfuran-2-yl)aniline” environmentally friendly and sustainable.

Ligand for Metal-Catalyzed Reactions

This compound has been tested as a ligand in metal-catalyzed reactions . Specifically, it was used in the Ni-catalyzed dimerization of benzyl bromide . This suggests that “4-(5-Methylfuran-2-yl)aniline” could be used in a variety of metal-catalyzed reactions, expanding its potential applications in chemical synthesis.

Terpyridine Derivative

“4-(5-Methylfuran-2-yl)aniline” is a terpyridine derivative . Terpyridines are a class of heterocyclic compounds that possess three pyridine moieties . They can form complexes with a broad range of metals owing to the chelate effect .

Photovoltaic Devices

Terpyridines and their complexes find applications in various fields, such as photovoltaic devices . Therefore, “4-(5-Methylfuran-2-yl)aniline”, being a terpyridine derivative, could potentially be used in the development of photovoltaic devices.

Sensors

Terpyridines are also used in sensors . This suggests that “4-(5-Methylfuran-2-yl)aniline” could be used in the development of various types of sensors.

Medicinal Chemistry

Terpyridines have applications in medicinal chemistry . This opens up the possibility for “4-(5-Methylfuran-2-yl)aniline” to be used in the development of new drugs or therapeutic agents.

Construction of MOFs

Terpyridines are used for the construction of Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. Therefore, “4-(5-Methylfuran-2-yl)aniline” could potentially be used in the synthesis of MOFs.

Orientations Futures

The future directions for research on 4-(5-Methylfuran-2-yl)aniline could involve exploring its potential therapeutic applications, given the biological activity of structurally similar compounds . Additionally, the development of effective synthetic schemes for new N-substituted furfurylamines, which are structurally similar to 4-(5-Methylfuran-2-yl)aniline, is a timely and promising area of research .

Propriétés

IUPAC Name |

4-(5-methylfuran-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-2-7-11(13-8)9-3-5-10(12)6-4-9/h2-7H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIJFGCYKOQACJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Methylfuran-2-yl)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate](/img/structure/B2864737.png)

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(thiophen-3-yl)thiazolidine](/img/structure/B2864738.png)

![Methyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2864739.png)

![Methyl 2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2864741.png)

![3-Azabicyclo[3.1.1]heptan-2-one](/img/structure/B2864742.png)

![furan-3-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2864744.png)

![2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2864751.png)